molecular formula C22H24ClNO B4973826 N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine

N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine

Cat. No. B4973826
M. Wt: 353.9 g/mol
InChI Key: CHZVBFOKWWEAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine, also known as 3,4-methylenedioxy-N-benzylamphetamine (MDB), is a psychoactive drug that belongs to the amphetamine class. It has been found to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).

Mechanism of Action

MDB acts primarily as a serotonin and dopamine releaser, meaning it increases the levels of these neurotransmitters in the brain. It also has affinity for the sigma-1 receptor, which has been implicated in the regulation of mood, anxiety, and addiction. The exact mechanism of action of MDB is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
MDB has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased sociability. It also has anxiolytic and anti-addictive effects, which may be related to its modulation of the sigma-1 receptor. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MDB has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-established pharmacological properties. Additionally, it has been found to have a good safety profile in animal studies, with no observed toxicity or adverse effects. However, there are also some limitations to its use in lab experiments. For example, its psychoactive effects may make it difficult to study in certain contexts, and its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research on MDB. One area of interest is its potential therapeutic applications in the treatment of neuropsychiatric disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Additionally, there is interest in exploring its neuroprotective properties and its potential for use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the long-term effects of MDB use, particularly in the context of recreational use.

Synthesis Methods

MDB can be synthesized using a variety of methods, including reductive amination, condensation, and Mannich reactions. One common synthesis method involves the condensation of N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamineedioxyphenyl-2-propanone with benzylamine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified and crystallized to yield pure MDB.

Scientific Research Applications

MDB has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it has antidepressant, anxiolytic, and anti-addictive effects, making it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, it has been found to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-benzyl-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO/c1-2-3-14-24(16-18-8-5-4-6-9-18)17-21-12-13-22(25-21)19-10-7-11-20(23)15-19/h4-13,15H,2-3,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZVBFOKWWEAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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